5-Chloro-2-[(3-fluorobenzyl)oxy]benzoic acid
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Overview
Description
5-Chloro-2-[(3-fluorobenzyl)oxy]benzoic acid: is a chemical compound with the molecular formula C14H10ClFO3 and a molecular weight of 280.68 g/mol . This compound is primarily used in biochemical research, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-[(3-fluorobenzyl)oxy]benzoic acid typically involves the reaction of 5-chloro-2-hydroxybenzoic acid with 3-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro and fluoro substituents on the aromatic ring.
Oxidation and Reduction: The carboxylic acid group can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Reactions: Products depend on the nucleophile used.
Oxidation: Conversion to corresponding carboxylate salts.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for creating more complex molecules.
Biology:
- Employed in the study of enzyme interactions and protein modifications.
Medicine:
- Potential applications in drug development due to its structural features.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for 5-Chloro-2-[(3-fluorobenzyl)oxy]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modifying the activity of the target molecule. This interaction can affect various biochemical pathways, leading to observable biological effects.
Comparison with Similar Compounds
- 5-Chloro-2-fluorobenzoic acid
- 3-Fluorobenzoic acid
- 2-Hydroxy-5-chlorobenzoic acid
Uniqueness: 5-Chloro-2-[(3-fluorobenzyl)oxy]benzoic acid is unique due to the presence of both chloro and fluoro substituents, which can significantly influence its reactivity and interaction with biological targets. This dual substitution pattern is not commonly found in similar compounds, making it a valuable molecule for research and industrial applications.
Biological Activity
5-Chloro-2-[(3-fluorobenzyl)oxy]benzoic acid is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews its interactions with biological macromolecules, pharmacological properties, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
This compound features a chloro group at the 5th position and a 3-fluorobenzyl ether group at the 2nd position of the benzoic acid core. This structural configuration is crucial for its biological activity, influencing its solubility, lipophilicity, and interaction with target proteins.
The compound's mechanism of action is primarily associated with its ability to interact with various biological targets:
- Enzyme Inhibition : It has been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. This inhibition leads to reduced production of prostaglandins, thereby exerting anti-inflammatory effects .
- Receptor Interactions : The compound serves as a probe in biochemical assays to study receptor-ligand interactions, particularly in the context of inflammatory pathways.
- Modulation of Signaling Pathways : It may inhibit nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling, which is crucial in mediating inflammation and immune responses .
Anti-inflammatory and Analgesic Effects
Research has demonstrated that this compound exhibits significant anti-inflammatory and analgesic properties. In rodent models, it was found to:
- Decrease nociceptive response times in heat-induced pain tests.
- Show a dose-dependent reduction in writhing responses in acetic acid-induced pain models .
Pharmacokinetics
Pharmacokinetic studies indicate that after administration, the compound reaches maximum plasma concentrations (C_max) relatively quickly, with a notable elimination half-life (T_1/2) that suggests sustained action compared to traditional NSAIDs like aspirin. The compound's systemic exposure was measured using high-pressure liquid chromatography (HPLC), revealing an area under the curve (AUC) indicative of effective bioavailability .
Toxicity Profile
Toxicity studies conducted according to OECD guidelines reveal that this compound has a favorable safety profile compared to other NSAIDs. Notably:
- It resulted in significantly less gastric mucosal damage than aspirin at equivalent doses.
- The lethal dose (LD_50) was established to be comparable to aspirin but with reduced adverse effects on gastric tissues .
Comparative Analysis with Similar Compounds
The following table summarizes key comparisons between this compound and similar compounds:
Compound Name | COX Inhibition | Analgesic Activity | Gastric Safety Profile |
---|---|---|---|
This compound | Yes | High | Better than Aspirin |
Aspirin | Yes | High | Poor |
Ibuprofen | Yes | Moderate | Moderate |
Case Studies
- Study on Inflammatory Models : A study published in PubMed Central investigated the effects of this compound on LPS-induced inflammation in rats. Results showed significant reductions in inflammatory markers and improved histopathological outcomes compared to control groups .
- Analgesic Efficacy Study : Another study assessed the analgesic efficacy across various dosages and found that lower doses effectively managed pain without significant side effects, highlighting its potential as an alternative analgesic agent .
Properties
IUPAC Name |
5-chloro-2-[(3-fluorophenyl)methoxy]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO3/c15-10-4-5-13(12(7-10)14(17)18)19-8-9-2-1-3-11(16)6-9/h1-7H,8H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPQYZGILZDOKRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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